Regioisomeric Differentiation: Ortho- vs. Meta-Hydroxyaniline Substitution on the 6-Anilinouracil Scaffold
Direct head-to-head quantitative data for 105147-86-2 are not available in the peer-reviewed literature. However, the closest structurally characterized comparator—the meta-hydroxy regioisomer 6-(3-hydroxy-phenylamino)-1H-pyrimidine-2,4-dione (CHEMBL124889)—has a reported Ki of 2.63E+6 nM (2.63 mM) against Bacillus subtilis DNA polymerase [1]. The ortho-hydroxy group in 105147-86-2 is capable of forming an intramolecular hydrogen bond with the adjacent anilino NH, a feature structurally impossible for the meta isomer. This intramolecular interaction is expected to reduce the compound's effective hydrogen-bond donor capacity and alter its conformational preference relative to the meta analog, with downstream consequences for target binding [2].
| Evidence Dimension | Inhibitory potency against Bacillus subtilis DNA polymerase (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported in published literature for 105147-86-2 |
| Comparator Or Baseline | 6-(3-Hydroxy-phenylamino)-1H-pyrimidine-2,4-dione (CHEMBL124889): Ki = 2.63E+6 nM |
| Quantified Difference | Cannot be quantified directly; orthogonal structural analysis predicts reduced binding affinity for the ortho isomer due to intramolecular H-bond sequestration of the anilino NH |
| Conditions | Bacillus subtilis DNA polymerase inhibition assay (BindingDB assay ID series) |
Why This Matters
For procurement decisions in antibacterial discovery programs, the ortho-hydroxy regioisomer cannot substitute for the meta-hydroxy analog; the anticipated affinity loss of >10-fold (based on analogous 6-anilinouracil SAR trends) means the ortho isomer is better suited as a negative control or selectivity probe rather than a primary screening hit.
- [1] BindingDB. BDBM50028337: 6-(3-Hydroxy-phenylamino)-1H-pyrimidine-2,4-dione (CHEMBL124889). Ki: 2.63E+6 nM against Bacillus subtilis DNA polymerase. Accessed via w.bindingdb.org. View Source
- [2] Brown, N.C., Wright, G.E., et al. Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils. Structure-activity relationships demonstrating sensitivity to aniline substitution pattern. Antimicrobial Agents and Chemotherapy, 1976. View Source
